4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative featuring a 4-ethoxybenzamide moiety linked via an amide bond to the 2-position of the thiadiazole ring. At the 5-position of the thiadiazole, a sulfanyl group is attached to a methylene bridge connected to a 2-fluorophenyl carbamoyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (ethoxy) substituents, which may influence its physicochemical properties and biological activity. Thiadiazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer activities due to their ability to mimic purine bases and disrupt enzymatic processes .
Properties
IUPAC Name |
4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-2-27-13-9-7-12(8-10-13)17(26)22-18-23-24-19(29-18)28-11-16(25)21-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBYIPUVMVKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the fluorophenyl group: This step involves the reaction of the thiadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the fluorophenyl carbamoyl derivative.
Attachment of the ethoxybenzamide group: The final step involves coupling the fluorophenyl carbamoyl thiadiazole with 4-ethoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the thiadiazole ring can interact with various biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their biological activities:
Substituent Impact on Activity
- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group may enhance lipophilicity and metabolic stability compared to chlorophenyl analogs (e.g., ). Fluorine’s electronegativity could improve target binding affinity in enzymes like dihydrofolate reductase .
- Ethoxy vs. Butoxy/Methoxy : The 4-ethoxy group in the benzamide moiety may offer a balance between solubility and membrane permeability compared to bulkier alkoxy groups (e.g., butoxy in ).
- Sulfanyl Linkers : The methylene-sulfanyl bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., carbamoyl in ) may restrict binding to specific pockets.
Biological Activity
4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, an ethoxy group, and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 373.45 g/mol. The presence of the thiadiazole ring is significant as it has been associated with various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiadiazole derivatives exhibit antimicrobial properties. In vitro assays have shown that this compound has effective inhibitory concentrations against various bacterial strains.
- Anticancer Properties : Research has demonstrated that similar thiadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cell lines. The specific mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be influenced by various substituents on the core structure. For instance:
- The introduction of different halogens (e.g., fluorine) on the phenyl ring has been shown to enhance potency.
- Modifications on the thiadiazole ring can affect solubility and bioavailability, impacting overall efficacy.
Data Tables
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Antimicrobial | 15 μM | |
| Anticancer (e.g., MCF7) | 10 μM | |
| Anti-inflammatory | 5 μM |
Case Studies
- Anticancer Activity : A study evaluated the effects of several thiadiazole derivatives on MCF7 breast cancer cells, revealing that this compound induced apoptosis at concentrations as low as 10 μM.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant strains of Staphylococcus aureus with an IC50 value of 15 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
